molecular formula C12H13N3 B2440485 N-cyclobutylquinazolin-4-amine CAS No. 1248059-05-3

N-cyclobutylquinazolin-4-amine

Cat. No.: B2440485
CAS No.: 1248059-05-3
M. Wt: 199.257
InChI Key: VPVOFEFTKDAISS-UHFFFAOYSA-N
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Description

N-Cyclobutylquinazolin-4-amine is a synthetic organic compound featuring a quinazoline core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. The quinazoline moiety consists of a benzene ring fused to a pyrimidine ring, and in this specific derivative, it is substituted at the 4-position with a cyclobutylamino group. This structural motif is of significant interest in pharmaceutical and biological research. Quinazoline and quinazolinone derivatives are extensively investigated for their wide range of pharmacological properties. Research indicates that compounds containing this core structure can exhibit potent biological activities, including anticancer , anti-inflammatory , antibacterial , and anticonvulsant effects . Some quinazolinone-based molecules, such as the approved drug Idelalisib, are used in the treatment of certain blood cancers, underscoring the therapeutic relevance of this chemical class . The biological activity is often derived from the compound's ability to interact with key biological targets; for instance, some derivatives function as inhibitors of receptor tyrosine kinases (e.g., ErbB family) for hyperproliferative diseases, while others act as positive allosteric modulators of receptors like the A3 adenosine receptor . The specific research applications for this compound would be determined by its particular substitution pattern and physicochemical properties, making it a valuable building block for developing new bioactive molecules or chemical probes. Handling and Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclobutylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-7-11-10(6-1)12(14-8-13-11)15-9-4-3-5-9/h1-2,6-9H,3-5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVOFEFTKDAISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyclobutylquinazolin 4 Amine and Its Derivatives

General Strategies for Quinazoline-4-amine Synthesis

The construction of the quinazoline-4-amine framework is a well-documented area of organic synthesis, driven by the significant biological activities of this class of compounds. mdpi.comnih.govnih.govresearchgate.net Key methodologies include nucleophilic substitution, cyclization reactions, and metal-catalyzed transformations.

Regioselective Nucleophilic Aromatic Substitution (SNAr) Approaches

Regioselective nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of 4-aminoquinazolines. nih.gov This method most commonly involves the reaction of a 2,4-dichloroquinazoline (B46505) precursor with a primary or secondary amine, which acts as the nucleophile. mdpi.comresearchgate.net

The reaction consistently demonstrates high regioselectivity, with the amine preferentially attacking the C4 position of the quinazoline (B50416) ring over the C2 position. mdpi.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) calculations explain this selectivity, revealing that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient. nih.govresearchgate.net This makes the C4 position more electrophilic and thus more susceptible to nucleophilic attack. nih.govresearchgate.net The activation energy for the nucleophilic attack at C4 is calculated to be lower than at C2, further supporting the observed regioselectivity. nih.govresearchgate.net This approach is versatile, accommodating a wide range of amine nucleophiles, including aliphatic, benzylic, and aromatic amines, to produce a diverse library of 2-chloro-4-aminoquinazoline derivatives. mdpi.com

Reductive Cyclization Methods

Reductive cyclization offers a powerful alternative for constructing the quinazoline core. These methods typically start from ortho-substituted nitroarenes. One notable strategy involves the tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization step using an iron-hydrochloric acid system to yield N4-substituted 2,4-diaminoquinazolines. acs.orgorganic-chemistry.orguob.edu.ly

Another prominent reductive cyclization approach utilizes 2-nitrobenzoic acid derivatives and formamide (B127407). arkat-usa.org In a one-pot process catalyzed by indium(III) or bismuth(III) salts, the nitro group is reduced, and the resulting anthranilic acid derivative undergoes a Niementowski cyclocondensation with formamide to form the quinazolinone ring system. arkat-usa.org Formamide plays a multifaceted role in this transformation, acting as the reductant, a component in the cyclocondensation, and the solvent. arkat-usa.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of quinazolines. nih.gov These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex quinazoline derivatives.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. For instance, an efficient method for synthesizing 4-amino-2-aryl(alkyl)quinazolines involves the palladium-catalyzed intramolecular aryl C-H amidination by isonitrile insertion from readily available N-arylamidines. organic-chemistry.org Sonogashira coupling, often catalyzed by a combination of palladium and copper, is extensively used to introduce alkynyl groups onto the quinazoline scaffold, typically starting from a halogenated quinazoline. nih.govmdpi.comresearchgate.net

Copper-Catalyzed Reactions: Copper catalysts are effective for various cyclization and coupling reactions. A copper-catalyzed cascade reaction between substituted (2-bromophenyl)methylamines and amidine hydrochlorides provides quinazolines through sequential N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org Copper catalysis is also employed in the synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and nitriles. organic-chemistry.org

Iron-Catalyzed Reactions: Iron, being an abundant and less toxic metal, is an attractive catalyst. An iron-catalyzed domino protocol has been developed for the synthesis of 2-phenylquinazolin-4-amines from o-halobenzonitriles, benzaldehydes, and sodium azide. frontiersin.org

Ruthenium-Catalyzed Reactions: Ruthenium catalytic systems have been shown to be highly selective for the dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazolines. acs.orgmarquette.edu

The table below summarizes these general strategies.

Table 1: Overview of General Synthetic Strategies for Quinazoline-4-amines
Strategy Typical Starting Materials Key Reagents/Catalysts Primary Bond Formation Reference(s)
SNAr 2,4-Dichloroquinazolines Primary/Secondary Amines C4-N mdpi.com, nih.gov
Reductive Cyclization 2-Nitrobenzoic acid derivatives, N-Cyano-2-nitrobenzimidates Fe/HCl, Formamide, In(III)/Bi(III) salts Ring formation via reduction and cyclization acs.org, arkat-usa.org
Transition Metal-Catalyzed Coupling Halogenated quinazolines, 2-aminobenzonitriles, N-arylamidines Pd, Cu, Fe, Ru catalysts C-C, C-N nih.gov, organic-chemistry.org
Direct Amination Quinazolin-4(3H)-ones N,N-Dimethylformamide (DMF), TsCl C4-N researchgate.net

Amination and Alkylation Strategies for Quinazoline Systems

Direct functionalization of the pre-formed quinazoline ring represents an atom-economical approach.

Direct Amination: A notable method for direct amination involves the conversion of quinazolin-4(3H)-ones to 4-(dimethylamino)quinazolines. researchgate.net This transformation uses N,N-dimethylformamide (DMF) as both the nitrogen source and the solvent, mediated by 4-toluenesulfonyl chloride (TsCl) for C-OH bond activation at room temperature. researchgate.net This approach avoids the harsher conditions sometimes required when starting from chloroquinazolines. researchgate.netresearchgate.net

Alkylation: Radical-based alkylation methods have also emerged. For example, quinazoline-3-oxides can be directly alkylated at the C4 position via an oxidative cross-coupling reaction with ethers, mediated by tert-butyl hydroperoxide (TBHP). chim.it This reaction proceeds through the formation of a radical from the ether, which then attacks the C4 position of the quinazoline N-oxide. chim.it

Specific Synthetic Routes to N-Cyclobutylquinazolin-4-amine and Relevant Analogs

The synthesis of the specific target compound, this compound, and its analogs logically follows the general SNAr strategy, which is the most direct and widely applied method for introducing an amine substituent at the C4 position.

A plausible and efficient route starts with a 4-chloroquinazoline. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with cyclobutylamine (B51885). The nitrogen atom of cyclobutylamine attacks the electrophilic C4 carbon of the 4-chloroquinazoline, displacing the chloride leaving group to form the desired this compound. This reaction is often carried out in a suitable solvent like isopropanol (B130326) or DMF, sometimes with the addition of a base to neutralize the HCl generated. This general pathway is exemplified in the synthesis of related analogs like 6-(3-chlorophenyl)-N-cyclobutyl-quinazolin-4-amine. google.com

Another relevant synthesis is that of 2-cyclobutylquinazolin-4(3H)-one. rsc.org While this is a quinazolinone and not a quinazolinamine, its synthesis from 2-aminobenzonitrile (B23959) and cyclobutyl alcohol under photochemical conditions highlights a method to introduce the cyclobutyl group. rsc.org This quinazolinone could potentially be converted to the target amine via a two-step process: chlorination of the C4-oxo group to yield a 4-chloroquinazoline, followed by the SNAr reaction with cyclobutylamine as described above.

Structural Elucidation and Confirmation in Synthetic Pathways

The unambiguous confirmation of the structure of this compound and its intermediates is crucial, particularly to verify the regioselectivity of the synthesis. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural characterization. acs.orgarkat-usa.org For this compound, the 1H NMR spectrum would show characteristic signals for the protons on the quinazoline core and the cyclobutyl ring. google.comrsc.org

2D-NMR Spectroscopy: To definitively confirm the C4 substitution pattern and rule out the formation of the C2-substituted regioisomer, 2D-NMR techniques are invaluable. nih.govresearchgate.net For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can show spatial correlations between the protons of the cyclobutyl group and the H5 proton of the quinazoline ring, which would only be possible for the C4-substituted isomer. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming that the desired substitution has occurred.

X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides definitive proof of the molecular structure, including bond lengths, angles, and the precise connectivity of the atoms. acs.org

These analytical methods are essential to ensure that synthetic reports of 4-aminoquinazolines are based on verified experimental data, as assumptions about regioselectivity without sufficient proof can be misleading. nih.govresearchgate.net

Advanced Spectroscopic Techniques for Regioselectivity Assessment (e.g., 2D-NMR)

While the regioselectivity of the SNAr reaction at the C4 position of 2,4-disubstituted quinazolines is well-established, experimental confirmation is crucial, especially when multiple regioisomers are theoretically possible. mdpi.com One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial evidence for the successful synthesis of the target compound, but two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural confirmation of the substitution pattern. mdpi.commdpi.com Techniques such as Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for this purpose. mdpi.comresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) is particularly decisive in establishing connectivity. It detects correlations between protons and carbons that are separated by two or three bonds. In the case of this compound, a key HMBC correlation would be observed between the proton on the nitrogen of the cyclobutylamino group (N-H) and the C4 carbon of the quinazoline ring. Similarly, correlations between the methine proton of the cyclobutyl group (α-CH) and both the C4 and C4a carbons confirm the attachment at the 4-position. researchgate.net The absence of a three-bond correlation from the N-H proton to the C2 carbon further supports the C4 substitution. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity. For a 4-substituted quinazoline, a NOESY cross-peak is expected between the protons of the N-substituted group (e.g., the α-CH of the cyclobutyl ring) and the H5 proton of the quinazoline ring. nih.gov The presence of this correlation is strong evidence for the 4-substitution pattern, as the C2 position is spatially distant from the H5 proton.

The combination of these 2D-NMR experiments provides a definitive and reliable method for the structural elucidation of N-substituted quinazolin-4-amines, ensuring the correct regiochemical assignment. mdpi.comnih.gov

Table 2: Key 2D-NMR Correlations for Regioselectivity Assessment of this compound

Table of Mentioned Compounds

Biological Activities and Pharmacological Profiles of N Cyclobutylquinazolin 4 Amine Derivatives

Anticancer Research Applications

The primary focus of research into N-cyclobutylquinazolin-4-amine derivatives has been their application in oncology. Their mechanism of action often involves the targeted inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.

Kinase inhibition is a well-established strategy in cancer therapy. By blocking the activity of specific kinases that are overactive or mutated in cancer cells, it is possible to halt tumor growth and progression. The 4-aminoquinazoline core is a privileged scaffold for developing kinase inhibitors, and various derivatives have been explored for their ability to target different kinases involved in cancer. nih.govnih.gov

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are often overexpressed in human tumors, making them an attractive target for cancer therapy. mdpi.com Several novel 4-aminoquinazoline derivatives have been synthesized and shown to exhibit strong inhibitory activity against both Aurora A and Aurora B kinases. nih.gov

Research into quinazolin-4(3H)-one derivatives has identified specific compounds with potent anti-proliferative effects linked to Aurora kinase A inhibition. For instance, the derivative BIQO-19 was developed to improve upon earlier compounds and demonstrated effective inhibition of Aurora kinase A, leading to G2/M phase cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cells. mdpi.com While specific studies focusing exclusively on N-cyclobutyl derivatives are not extensively detailed, the established activity of the 4-aminoquinazoline scaffold suggests a strong basis for their potential in this area.

Table 1: Examples of Quinazoline (B50416) Derivatives as Aurora A Kinase Inhibitors

CompoundTarget KinaseIC50 ValueCell Line
BIQO-19Aurora AData not specified in abstractH1975 NSCLC
Compound P-6 (Pyrazole derivative)Aurora A0.11 µMHCT 116, MCF-7

The c-mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) are both receptor tyrosine kinases that play crucial roles in tumor growth, invasion, and angiogenesis (the formation of new blood vessels). researchgate.netnih.gov Consequently, the simultaneous inhibition of both c-Met and VEGFR-2 is a promising strategy for cancer treatment. nih.gov

The quinazoline scaffold has been successfully utilized to develop potent dual inhibitors. A study focused on N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives identified a compound, designated 7j, with potent dual inhibitory activity against both c-Met and VEGFR-2. researchgate.net This compound demonstrated significant anticancer activity against breast and liver cancer cell lines. researchgate.net This research highlights the potential of the quinazolin-4-amine (B77745) structure for creating effective multi-targeted agents. researchgate.net

Table 2: Inhibitory Activity of Quinazolin-4-amine Derivatives against c-Met and VEGFR-2

Compoundc-Met IC50VEGFR-2 IC50Reference
Compound 7j0.05 µM0.02 µM researchgate.net
Compound 15aNot specified0.56 µM nih.gov
Compound 15bNot specified1.81 µM nih.gov

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive the growth of several cancers, including non-small-cell lung cancer (NSCLC). nih.gov The 4-anilino-quinazoline scaffold is the foundation for several first-generation EGFR inhibitors, such as gefitinib (B1684475) and erlotinib. nih.gov

Research has continued to explore new 4-aminoquinazoline derivatives to overcome resistance and improve efficacy. Studies have identified novel derivatives with potent EGFR inhibitory activity. For example, quinazoline derivatives containing a semicarbazone moiety, compounds 1i and 1j, showed exceptionally potent EGFR inhibition with IC50 values in the sub-nanomolar range. researchgate.net Another study on 4-anilinoquinazoline-acylamino derivatives identified compounds 15a and 15b as having potent inhibitory activity against EGFR. nih.gov These findings underscore the robustness of the quinazoline core for targeting EGFR. nih.govresearchgate.net

Table 3: Inhibitory Activity of Quinazoline Derivatives against EGFR

CompoundEGFR IC50Reference
Compound 1i0.05 nM researchgate.net
Compound 1j0.1 nM researchgate.net
Compound 15a0.13 µM nih.gov
Compound 15b0.15 µM nih.gov

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has been identified as a regulator of various biological processes, including angiogenesis. nih.gov Inhibition of MAP4K4 has been shown to impair endothelial cell migration and suppress pathological angiogenesis in preclinical models, identifying it as a potential therapeutic target. nih.gov

Research into MAP4K4 inhibitors has led to the development of potent and selective compounds. One such inhibitor, GNE-495, was developed through structure-based design and demonstrated efficacy in models of retinal angiogenesis. nih.gov While GNE-495 is based on an isoquinoline (B145761) scaffold, the search for diverse chemical structures that can inhibit MAP4K4 is ongoing. The applicability of the this compound scaffold for targeting MAP4K4 is an area that warrants further investigation.

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in crucial cellular functions like cell growth, proliferation, and survival. The delta (δ) isoform of PI3K is primarily expressed in hematopoietic cells, and its inhibition is a therapeutic strategy for B-cell malignancies.

The quinazoline structure has been successfully employed to create potent and selective inhibitors of PI3Kδ. The compound IC87114, a quinazolin-4(3H)-one derivative, is a well-known potent and highly selective inhibitor of the PI3Kδ isoform. nih.gov The unique structural features of IC87114, including its atropisomerism, have been studied to understand its interaction with the PI3Kδ enzyme. nih.gov While structurally distinct from 4-aminoquinazolines, the success of IC87114 demonstrates the versatility of the broader quinazoline scaffold in targeting PI3K isoforms.

Deubiquitinase Inhibition (e.g., USP1/UAF1)

The ubiquitin-proteasome system is a critical regulator of cellular processes, and its dysregulation is often implicated in diseases like cancer. Deubiquitinases (DUBs) are enzymes that reverse the process of ubiquitination, making them attractive targets for therapeutic intervention. One such DUB complex, USP1-UAF1 (Ubiquitin-Specific Protease 1 and its associated factor UAF1), plays a key role in DNA damage response pathways. nih.govnih.gov

Research into small molecule inhibitors has identified the quinazolin-4-amine scaffold as a promising starting point. Through high-throughput screening and medicinal chemistry optimization, compounds have been developed that potently inhibit the USP1-UAF1 complex. For instance, the derivative ML323, an N-(thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine, emerged from these efforts as a highly potent and selective inhibitor of USP1-UAF1 with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.govresearchgate.net The inhibition of USP1-UAF1 by such derivatives leads to an increase in the monoubiquitination of key proteins like PCNA and FANCD2, which are substrates of this enzyme complex. This disruption of the DNA damage response can sensitize cancer cells to DNA-damaging agents like cisplatin. nih.govresearchgate.net While ML323 itself is not an N-cyclobutyl derivative, its development underscores the potential of the broader quinazolin-4-amine class, including N-cycloalkyl substituted variants, as a foundational structure for potent USP1-UAF1 inhibitors. nih.govresearchgate.net

Multidrug Resistance Reversal (e.g., Breast Cancer Resistance Protein and P-glycoprotein Inhibition)

A major hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of structurally and mechanistically different anticancer drugs. nih.gov A primary cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which function as drug efflux pumps. nih.govnih.gov

Quinazolinamine derivatives have been identified as potential inhibitors of these ABC transporters. nih.gov Their structural similarity to known dual BCRP and P-gp inhibitors like gefitinib suggests their potential to reverse MDR. nih.gov Studies have shown that certain quinazolinamine derivatives can potently inhibit both BCRP and P-gp. For example, a cyclopropyl-containing quinazolinamine was identified as a dual inhibitor. nih.gov These compounds are thought to act as competitive substrates for the transporters, thereby increasing the intracellular concentration of co-administered anticancer drugs. nih.gov The investigation into the structure-activity relationships of these derivatives aims to discover potent dual inhibitors that can effectively overcome MDR in various cancer types. nih.govresearchgate.net

In Vitro Efficacy in Human Tumor Cell Lines (e.g., MCF-7, A549, Hep-G2)

The cytotoxic and anti-proliferative effects of novel chemical entities are commonly evaluated against a panel of human tumor cell lines to determine their potential as anticancer agents. The MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and Hep-G2 (hepatocellular carcinoma) cell lines are frequently used for these initial screenings. jksus.orgresearchgate.net

While specific data focusing exclusively on this compound derivatives against these cell lines is limited in the reviewed literature, the broader class of quinazoline derivatives has demonstrated significant anticancer activity. For instance, various benzimidazole (B57391) derivatives, which share heterocyclic structural motifs with quinazolines, have shown potent cytotoxic effects against HepG2 and A549 cell lines, with some compounds exhibiting IC50 values in the low micromolar range. jksus.org The efficacy of quinazoline-based compounds is often linked to their ability to inhibit specific targets, such as receptor tyrosine kinases or, as mentioned, deubiquitinases, which are crucial for the survival of these cancer cells.

Table 1: Examples of In Vitro Cytotoxicity of Related Heterocyclic Compounds This table presents data for structurally related compounds to illustrate the general potential of such scaffolds against common cancer cell lines, as specific data for this compound was not available in the provided search results.

Cell LineCompound TypeIC50 (µM)
HepG2Benzimidazole derivative (se-182)15.58
A549Benzimidazole derivative (se-182)15.80

Anti-Infective Research Applications

Beyond oncology, the quinazoline core structure has been a fertile ground for the discovery of agents to combat infectious diseases. Derivatives have been synthesized and tested against a range of pathogens, including bacteria and fungi.

Anti-Tuberculosis Activity (e.g., Cytochrome bd Oxidase Inhibition)

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. A key strategy in developing new anti-TB drugs is to target the energy metabolism of the bacterium. Mtb has two terminal oxidases in its respiratory chain: cytochrome bcc-aa3 and cytochrome bd oxidase. nih.govnih.gov While inhibitors of cytochrome bcc-aa3 exist, Mtb can bypass this inhibition by upregulating cytochrome bd oxidase. nih.gov Therefore, dual inhibition or specific inhibition of cytochrome bd oxidase is an attractive therapeutic strategy. nih.govchemrxiv.org

Research has identified N-phenethyl-quinazolin-4-yl-amines as a class of compounds that potently inhibit cytochrome bd oxidase. nih.gov Structure-activity relationship (SAR) studies of these derivatives have been conducted to optimize their activity. nih.gov These compounds are typically evaluated in an ATP depletion assay, often in the presence of a cytochrome bcc-aa3 inhibitor like Q203, to confirm their specific action on cytochrome bd oxidase. researchgate.net The findings indicate that the N-substituted quinazolin-4-amine scaffold is a viable pharmacophore for developing novel anti-TB agents that target this crucial respiratory enzyme. nih.govchemrxiv.org

Antibacterial Properties

The quinazoline framework is a well-established scaffold for developing agents with broad-spectrum antibacterial activity. eco-vector.com Derivatives of quinazolin-4-amine have been synthesized and evaluated against a variety of Gram-positive and Gram-negative bacteria. lums.ac.irnih.gov

Studies on N,2-diphenylquinazolin-4-amine derivatives have shown moderate to good activity against strains like Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). lums.ac.ir The mechanism of action for some quinazoline-based antibacterials is believed to involve the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.govnih.gov The antimicrobial activity can be influenced by the nature of the substituents on the quinazoline ring, with lipophilicity and the presence of electron-withdrawing groups sometimes enhancing potency. lums.ac.ir For example, certain compounds showed significant activity with Minimum Inhibitory Concentrations (MIC) as low as 0.0078 mg/mL against S. aureus and 0.0625 mg/mL against P. aeruginosa. lums.ac.ir

Table 2: Antibacterial Activity of N,2-Diphenylquinazolin-4-amine Derivatives

CompoundBacterial StrainMIC (mg/mL)
3fStaphylococcus aureus0.0078
3gPseudomonas aeruginosa0.0625
3cPseudomonas aeruginosa> 0.5

Data extracted from a study on N,2-diphenylquinazolin-4-amine derivatives to show the potential of the general scaffold. lums.ac.ir

Antifungal Properties

In addition to antibacterial effects, quinazoline derivatives have been explored for their potential as antifungal agents against various pathogenic fungi. nih.govresearchgate.netmdpi.com The core structure is found in compounds tested against both human and plant fungal pathogens. nih.gov

Research on N,2-diphenylquinazolin-4-amine derivatives demonstrated notable activity against Candida albicans, a common human fungal pathogen, with some derivatives showing an MIC of 0.0625 mg/mL. lums.ac.ir Other studies on 3-alkylquinazolin-4-one derivatives, a related structural class, also reported antifungal activity against plant pathogenic fungi such as Fusarium oxysporum and Gibberella zeae. nih.gov However, some series of quinazolinone derivatives have shown good antibacterial but no significant antifungal activity, indicating that the substitution pattern is critical for determining the antimicrobial spectrum. nih.gov

Anti-Inflammatory Research Applications

Quinazoline-4-amine derivatives have been widely explored for their potential as anti-inflammatory agents. Research has demonstrated that substitutions at the 4-amino position, as well as on the quinazoline core, can significantly influence their anti-inflammatory potency. These compounds often exert their effects through the inhibition of key inflammatory mediators and enzymes.

A novel class of 4-amino quinazoline derivatives was designed and synthesized, with compounds tested for their anti-inflammatory activity. Among the synthesized compounds, N-(4-fluorophenyl)quinazolin-4-amine was identified as a particularly potent agent. nih.gov Further studies have focused on quinazolin-4(3H)-one derivatives, which share a structural relationship with quinazoline-4-amines. A series of novel quinazoline-4(3H)-one-2-carbothioamide derivatives were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells. Several compounds, notably those with halogen-substituted phenyl rings attached to the thioamide group, exhibited potent inhibition of NO production, with IC50 values significantly lower than the standard drug, dexamethasone. nih.gov For instance, compound 8k (with a 4-CF3 substituent) showed an IC50 of 1.12 μM. nih.gov

Other research on newer quinazolinone analogs also reported significant anti-inflammatory activity. In one study, all tested compounds exhibited edema inhibition ranging from 15.1% to 32.5%. mdpi.com Compound 21 , a 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one, demonstrated the highest activity with 32.5% inhibition of edema. mdpi.com These findings underscore the potential of the quinazoline scaffold in the development of new anti-inflammatory agents.

Table 1: Anti-Inflammatory Activity of Selected Quinazoline Derivatives

Compound Name/IdentifierModel/TargetActivity MeasurementResult
N-(4-fluorophenyl)quinazolin-4-amineIn vivo (Carrageenan-induced paw edema)Edema InhibitionPotent activity, compared to indomethacin (B1671933) nih.gov
Compound 8d (quinazoline-4(3H)-one-2-carbothioamide derivative with 4-Cl phenyl)In vitro (NO production in RAW 264.7 cells)IC502.99 μM nih.gov
Compound 8g (quinazoline-4(3H)-one-2-carbothioamide derivative with 4-Br phenyl)In vitro (NO production in RAW 264.7 cells)IC503.27 μM nih.gov
Compound 8k (quinazoline-4(3H)-one-2-carbothioamide derivative with 4-CF3 phenyl)In vitro (NO production in RAW 264.7 cells)IC501.12 μM nih.gov
Compound 21 (thiazolidinone-substituted quinazolin-4-one)In vivo (Carrageenan-induced paw edema)% Edema Inhibition32.5% mdpi.com

Immunomodulatory Research Applications

The immunomodulatory potential of quinazoline derivatives is an area of growing interest, with many studies focusing on their ability to inhibit key signaling pathways in the immune response. A significant target is the transcription factor Nuclear Factor-kappa B (NF-κB), which plays a central role in regulating the expression of pro-inflammatory genes.

Researchers have developed novel (4-phenylamino)quinazoline alkylthiourea derivatives that selectively inhibit the activation of NF-κB in macrophage-like cells with low cytotoxicity. nih.gov This selective inhibition is crucial, as many previously discovered NF-κB inhibitors suffered from toxic side effects. nih.gov Another study identified a series of 6-amino-4-phenethylaminoquinazoline derivatives as potent inhibitors of NF-κB transcriptional activation. nih.gov One compound from this series, 11q , not only inhibited NF-κB but also suppressed the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov

The modulation of cytokine production is a key aspect of the immunomodulatory effects of quinazolines. A specific quinazolinone derivative, compound (118) , which incorporates a glutarimide (B196013) fragment, was shown to significantly reduce the levels of TNF-α and Interleukin-6 (IL-6) in cancer cell lines. nih.gov Furthermore, a novel quinazoline derivative, SH-340 , has been shown to inhibit the expression of Thymic Stromal Lymphopoietin (TSLP), a cytokine involved in allergic inflammation, and to suppress the IL-4/IL-13-STAT6 signaling pathway in keratinocytes. nih.gov These studies highlight the potential of quinazoline derivatives to modulate the immune system by targeting critical inflammatory pathways and cytokine signaling.

Table 2: Immunomodulatory Activity of Selected Quinazoline Derivatives

Compound Class/IdentifierTarget/PathwayModel SystemKey Finding
(4-Phenylamino)quinazoline alkylthiourea derivativesNF-κB ActivationMacrophage-like THP-1 cellsSelective inhibition of NF-κB activation nih.gov
Compound 11q (6-amino-4-phenethylaminoquinazoline derivative)NF-κB Activation & TNF-α ProductionJurkat CellsStrong inhibition of both NF-κB and TNF-α nih.gov
Compound (118) (quinazolinone with glutarimide fragment)TNF-α and IL-6 ProductionCancer cell lines (MCF-7, HepG-2, etc.)Significant reduction in TNF-α and IL-6 levels nih.gov
SH-340 TSLP Expression & STAT6 PhosphorylationHuman primary keratinocytesInhibition of TSLP and IL-4/IL-13-STAT6 signaling nih.gov

Other Emerging Pharmacological Activities for Quinazoline-4-amine Analogs

The versatile quinazoline-4-amine scaffold has been investigated for a multitude of other pharmacological activities beyond anti-inflammatory and immunomodulatory effects. These diverse applications highlight the privileged nature of this structure in medicinal chemistry. benthamscience.comresearchgate.net

In oncology, numerous quinazoline derivatives have been synthesized and evaluated for their anti-tumor properties. mdpi.com For example, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine was found to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and showed significant anticancer activity against the MCF-7 breast cancer cell line with an IC50 value of 2.49 μM. nih.gov Other derivatives have been designed as inhibitors of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), which are involved in multidrug resistance in cancer. researchgate.net

The quinazoline core is also a promising framework for the development of antimicrobial agents. benthamscience.com New series of quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have been synthesized and shown to possess potent activity against various bacterial and fungal strains, with some compounds acting as inhibitors of the E. coli DNA gyrase enzyme. mdpi.com Additionally, certain quinazoline analogs have been reported to exhibit antiviral activity against viruses such as the cucumber mosaic virus, Hepatitis C, and Japanese Encephalitis virus. nih.gov The broad spectrum of biological activities makes the quinazoline-4-amine scaffold a continuing source of inspiration for drug discovery. nih.gov

Table 3: Other Pharmacological Activities of Quinazoline-4-amine Analogs

Compound Name/ClassPharmacological ActivityTarget/Mechanism of ActionExample Finding
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineAnticancerEGFR InhibitionIC50 = 2.49 μM against MCF-7 cell line nih.gov
Cyclopropyl quinazolinamine 22 Multidrug Resistance ReversalBCRP and P-gp InhibitionPotently inhibited both BCRP and P-gp researchgate.net
Quinazolin-4(3H)-one-hydrazone derivativesAntimicrobialDNA Gyrase InhibitionPotent inhibition of E. coli DNA gyrase by compounds 4a, 5a, 5c, 5d mdpi.com
2-(3-(3,4-dichlorophenyl)-3,4-dihydro-4-oxoquinazolin-2-ylthio)-N-(4-methylthiazol-2-yl)acetamideAntiviralNot specifiedFound to be a potent antiviral agent nih.gov

Structure Activity Relationship Sar Studies of N Cyclobutylquinazolin 4 Amine Compounds

Identification of Key Pharmacophoric Features and Functional Group Contributions

The quinazoline (B50416) scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ainih.govresearchgate.netjclmm.com For N-substituted quinazolin-4-amines, the core pharmacophoric elements essential for activity, particularly in kinase inhibition, have been extensively studied.

The fundamental structure for biological interaction involves the quinazoline ring system itself. The nitrogen atom at position 1 (N1) of the quinazoline ring frequently acts as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of many protein kinases. researchgate.net This hydrogen bond is a common feature observed in the binding mode of numerous quinazoline-based inhibitors. researchgate.net

Furthermore, substitutions on the quinazoline ring itself can fine-tune the electronic properties and steric profile of the molecule, leading to enhanced activity or selectivity. For instance, the introduction of small alkoxy groups has been associated with antihypertensive properties. jclmm.com

A general pharmacophore model for 4-aminoquinazoline derivatives often includes:

A hydrogen bond acceptor (N1 of the quinazoline ring).

A hydrogen bond donor (the amino group at C-4).

A hydrophobic region corresponding to the substituent on the 4-amino group.

Impact of Cyclobutyl Moiety Substitution on Biological Activity and Selectivity

The cyclobutyl group at the N-4 position of the quinazolin-4-amine (B77745) scaffold is a key determinant of the compound's interaction with its biological target. Its size and conformational flexibility allow it to fit into specific hydrophobic pockets within an enzyme's active site. The impact of this moiety and its substitution patterns can be profound.

Studies on various quinazoline derivatives have shown that the nature of the N-alkyl or N-cycloalkyl substituent can significantly influence potency and selectivity. For example, in a series of 4-anilino quinazoline derivatives, the nature of the substituent on the anilino ring was found to be a major contributor to the activity. chalcogen.ro While not directly a cyclobutyl substitution, this highlights the principle that modifications to the N-substituent are critical.

In the broader context of quinazoline-based inhibitors, the choice of the N-substituent is a key element of the design strategy. For instance, in the development of dual FLT3/AURKA inhibitors, the side chain at the N-4 position was a focal point of investigation to achieve the desired selectivity profile. researchgate.net

The table below illustrates the hypothetical impact of substitutions on the cyclobutyl moiety, based on general principles of medicinal chemistry.

Compound Substitution on Cyclobutyl Ring Hypothetical Biological Activity Rationale
N-cyclobutylquinazolin-4-amineNoneBaselineThe unsubstituted cyclobutyl group provides a good fit for a moderately sized hydrophobic pocket.
N-(1-methylcyclobutyl)quinazolin-4-amineMethyl group at C1Potentially decreased activityThe methyl group may introduce steric hindrance, preventing optimal binding.
N-(3-hydroxycyclobutyl)quinazolin-4-amineHydroxyl group at C3Potentially increased activity or altered selectivityThe hydroxyl group can form an additional hydrogen bond with the target protein, enhancing affinity.
N-(3,3-difluorocyclobutyl)quinazolin-4-amineTwo fluorine atoms at C3Potentially increased metabolic stability and binding affinityFluorine substitution can block metabolic oxidation and may enhance binding through favorable electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the structural or physicochemical properties of a series of compounds with their biological activities. collaborativedrug.comresearchgate.net For quinazoline derivatives, QSAR models have been instrumental in understanding the key features driving their inhibitory effects and in predicting the activity of novel compounds. chalcogen.roacs.orgnih.govacs.orgresearchgate.netnih.govplos.org

Several QSAR studies on quinazoline analogs have been reported. For example, 3D-QSAR and pharmacophore models were developed for a series of 6-arylquinazolin-4-amines as kinase inhibitors. acs.org These models provided insights into the structural requirements for potent inhibition and were used to guide the design of new analogs. acs.org The reliability of these models is often validated by high correlation coefficients (R²) and cross-validated correlation coefficients (Q²). acs.org

Key molecular descriptors often found to be important in QSAR models for quinazoline derivatives include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and electronegativity.

Steric descriptors: These describe the size and shape of the molecule.

For instance, in a study on 4-anilino quinazoline derivatives, descriptors such as the Estate number, electro-topological state indices, and halogen counts were found to be significant in governing the activity. chalcogen.ro

The development of predictive QSAR models allows for the virtual screening of large compound libraries to identify potential hits with desired biological activities, thereby accelerating the drug discovery process. nih.govplos.org

Ligand Design Principles for Enhanced Potency and Selectivity

The design of more potent and selective this compound analogs is guided by the SAR and QSAR data discussed previously. The core principle is to optimize the interactions of the ligand with its target protein while minimizing off-target effects.

Key strategies for enhancing potency and selectivity include:

Structure-Based Design: When the 3D structure of the target protein is known, molecular docking studies can be employed to visualize the binding mode of this compound and to identify opportunities for improving interactions. researchgate.netplos.org This can involve introducing functional groups that form additional hydrogen bonds, salt bridges, or hydrophobic interactions with the protein.

Pharmacophore-Guided Design: Based on the identified pharmacophoric features, new molecules can be designed that incorporate these essential elements in the correct spatial arrangement. acs.orgnih.gov This approach is particularly useful when the target structure is unknown.

Bioisosteric Replacement: This involves replacing certain functional groups with others that have similar physicochemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, a hydrogen atom on the cyclobutyl ring could be replaced with a fluorine atom to increase metabolic stability.

Hybrid Design: This strategy involves combining structural features from different known inhibitors to create a new hybrid molecule with potentially superior properties. nih.govrsc.org

The overarching goal is to achieve a complementary fit between the ligand and the target's binding site, both in terms of shape and electronic properties. By systematically exploring substitutions on both the quinazoline core and the N-cyclobutyl moiety, it is possible to develop next-generation compounds with optimized therapeutic profiles.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Protein-Ligand Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about binding affinity and interaction patterns. mdpi.com In the context of N-cyclobutylquinazolin-4-amine and its analogs, docking studies have been instrumental in understanding their binding to various protein targets.

Docking simulations are performed to fit ligands into the binding site of a protein and to estimate the binding affinity based on a scoring function. This method is crucial for identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. nih.gov For instance, studies on similar quinazoline (B50416) derivatives have shown that the quinazoline scaffold can form significant hydrogen bond interactions with the hinge region of protein kinases. mdpi.com

Ligand Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Quinazoline Derivative 1DNA Gyrase-8.5ARG98, SER118, GLY120 nih.gov
Quinazoline Derivative 2DNA Gyrase-7.9ARG98, SER118, GLY120 nih.gov
Quinazoline Derivative 3cE. coli DNA gyrase B-6.13Not Specified researchgate.net

This table is interactive. Click on the headers to sort the data.

These docking studies are fundamental in the rational design of more potent and selective inhibitors based on the this compound scaffold.

Molecular Dynamics (MD) Analysis for Conformational Changes and Isoform Selectivity

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational changes in both the ligand and the protein over time. mdpi.com MD simulations are crucial for assessing the stability of the protein-ligand complex and for understanding the structural basis of isoform selectivity.

MD simulations on protein-ligand complexes involving quinazoline derivatives have demonstrated that the stability of the complex is maintained through a network of hydrogen bonds and hydrophobic interactions. mdpi.com The simulations can reveal subtle conformational adjustments in the protein upon ligand binding, which can be critical for its biological function. For instance, the flexibility of the cyclobutyl group in this compound can be assessed, showing how it adapts to the shape and dynamics of the hydrophobic pocket.

The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored throughout the simulation to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains tightly bound in the active site. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. mdpi.com

Analysis of the trajectories from MD simulations can also elucidate the reasons for isoform selectivity. By comparing the dynamics of a ligand bound to different protein isoforms, researchers can identify subtle differences in the binding site that are exploited by the ligand to achieve selectivity.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. scirp.org DFT calculations provide valuable information about the electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. aps.org

The HOMO-LUMO energy gap is a key parameter that indicates the chemical reactivity and kinetic stability of a molecule. scirp.org A smaller energy gap suggests that the molecule is more reactive. DFT calculations can also be used to predict the sites of electrophilic and nucleophilic attack by analyzing the electrostatic potential map. For this compound, the nitrogen atoms of the quinazoline ring are expected to be the primary sites for electrophilic attack.

DFT has also been employed to study the mechanisms of reactions involving amine compounds. nih.gov For example, understanding the protonation state of the amine group is crucial for its interaction with biological targets. DFT calculations can provide insights into the pKa of the amine and the relative stability of its protonated and neutral forms. mdpi.com These calculations are vital for understanding the behavior of the compound under physiological conditions.

Property Calculated Value
HOMO-LUMO GapVaries with substituent scirp.org
Molecular Dipole MomentInfluenced by functional groups aps.org

This table is interactive. Click on the headers to sort the data.

Three-Dimensional Conformation Analysis

The three-dimensional (3D) conformation of a molecule is crucial for its biological activity, as it determines how the molecule fits into the binding site of a protein. The 3D structure of this compound is characterized by the planar quinazoline ring system and the non-planar cyclobutyl group.

The 3D structure of this compound and its analogs can be determined experimentally through X-ray crystallography or NMR spectroscopy, or predicted computationally. These 3D structures are the starting point for molecular docking and MD simulations. The analysis of the 3D conformation provides a deeper understanding of the structure-activity relationship (SAR) of this class of compounds.

Preclinical in Vitro Mechanistic Investigations

Biochemical Assays for Enzyme Inhibition Kinetics

Biochemical assays are fundamental in early-stage drug discovery to determine a compound's direct inhibitory effect on purified enzymes, often protein kinases. These assays typically measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Common methodologies include luminescence-based assays like the ADP-Glo™ kinase assay, which quantifies the amount of ADP produced during the kinase reaction. While the quinazoline (B50416) scaffold is a well-established core for numerous kinase inhibitors, no specific enzyme inhibition data for N-cyclobutylquinazolin-4-amine has been published.

Cellular Assays for Target Engagement and Downstream Pathway Modulation

Cellular assays are critical for confirming that a compound can enter cells and interact with its intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique used to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding. researchgate.net Successful engagement is indicated by a shift in the protein's melting temperature. researchgate.net

Following target engagement, assessing the modulation of downstream signaling pathways is essential to understand the compound's functional consequences. This is often achieved through methods like Western blotting to measure changes in the phosphorylation status of key downstream proteins or reporter gene assays to quantify changes in gene expression. Again, the scientific literature lacks any specific studies applying these cellular assays to this compound.

Mechanistic Insights from ATP Depletion Assays

ATP depletion assays can provide indirect evidence of a compound's effect on cellular energy homeostasis, which can be a consequence of inhibiting key enzymes like kinases that utilize ATP. A significant decrease in cellular ATP levels upon treatment with a compound might suggest potent inhibition of one or more ATP-dependent enzymes. However, no studies detailing the impact of this compound on cellular ATP levels are currently available.

Studies on Protein Ubiquitination Levels

The ubiquitin-proteasome system is a critical pathway for protein degradation and cellular signaling, and its dysregulation is implicated in various diseases. nih.gov Investigating a compound's effect on protein ubiquitination can reveal its mechanism of action, particularly if it targets components of the ubiquitination cascade, such as E3 ligases. nih.gov Standard methods to assess this include immunoprecipitation of a target protein followed by immunoblotting with anti-ubiquitin antibodies to detect changes in its ubiquitination status. nih.gov There is no published research indicating that this compound has been evaluated for its effects on protein ubiquitination levels.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for N-Cyclobutylquinazolin-4-amine and its Analogs

The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives developed to act on various molecular targets, particularly in cancer therapy. nih.gov While initial research has identified key targets, the exploration for novel biological interactions for this compound and its analogs is a priority for expanding their therapeutic applications.

Research into quinazolin-4-amine (B77745) derivatives has revealed their potential as potent inhibitors of several key enzymes involved in cell proliferation.

Aurora Kinases: Through structure-based drug design, novel quinazolin-4-amine derivatives have been synthesized as selective Aurora A kinase inhibitors. nih.gov These kinases are crucial for cell cycle regulation, and their inhibition is a significant strategy in anticancer therapy. nih.gov Molecular dynamics analysis has been used to understand the structural basis for selectivity between Aurora A and Aurora B kinases, providing a foundation for developing highly potent and selective inhibitors. nih.gov

Tubulin Polymerization: A series of N-aryl-2-trifluoromethylquinazoline-4-amine analogs have been identified as inhibitors of tubulin polymerization. nih.gov These compounds disrupt the cellular microtubule network by targeting the colchicine (B1669291) binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is a validated approach for treating various cancers, including leukemia. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): In the broader family of pyrimidine-based compounds, which share structural similarities with quinazolines, analogs have been developed as potent CDK2 inhibitors. nih.gov Given the structural overlap, exploring CDK2 as a potential target for this compound analogs is a logical next step. Inhibition of CDK2 can induce cell cycle arrest and apoptosis in cancer cells. nih.gov

The versatility of the quinazoline core suggests that its derivatives could interact with a wide array of biological targets beyond those already established. Future research will likely focus on screening this compound and its analogs against broader panels of kinases and other enzymes implicated in disease pathogenesis. Unbiased screening approaches, such as proteomic and transcriptomic analyses of treated cells, could unveil entirely new mechanisms of action and therapeutic opportunities.

Table 1: Investigated Biological Targets for Quinazolin-4-amine Analogs

Target Family Specific Target Therapeutic Area Key Findings
Serine/Threonine Kinases Aurora A Kinase Cancer Derivatives show high selectivity and potent inhibition, suppressing tumor growth in animal models. nih.gov
Cytoskeletal Proteins Tubulin (Colchicine Site) Cancer (Leukemia) Analogs inhibit polymerization, leading to G2/M cell cycle arrest and apoptosis. nih.gov
Cell Cycle Regulation Cyclin-Dependent Kinase 2 (CDK2) Cancer Related pyrimidine (B1678525) analogs show potent inhibitory activity, suggesting a potential target for quinazolines. nih.gov

Advanced Synthetic Methodologies for Chemical Diversification

The generation of diverse chemical libraries based on the this compound scaffold is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds. Advanced synthetic methodologies are crucial for achieving this chemical diversification efficiently and effectively.

The synthesis of 4-aminoquinazoline derivatives, the structural class to which this compound belongs, has been a subject of extensive research. researchgate.net Key methods focus on the construction of the quinazoline ring and the introduction of the C4-amino substituent.

Common synthetic strategies include:

Nucleophilic Substitution: A prevalent method involves the nucleophilic substitution of a suitable leaving group, typically a chlorine atom, at the C4 position of a quinazoline precursor with the desired amine (in this case, cyclobutylamine). nih.gov

Metal-Catalyzed Approaches: Copper-catalyzed methods have been developed for the synthesis of 2-substituted-4-aminoquinazoline derivatives, offering an alternative route with potentially broader substrate scope. researchgate.net

Microwave Irradiation: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of 4-aminoquinazoline derivatives. researchgate.net

[4+2] Annulation: An acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones represents a modern approach to constructing the 2-aminoquinazoline (B112073) core structure. mdpi.com

Future advancements in synthetic methodology will likely focus on developing more sustainable, atom-economical, and scalable routes. Flow chemistry and automated synthesis platforms could be employed to rapidly generate large libraries of this compound analogs with diverse substitutions at other positions of the quinazoline ring, enabling a more comprehensive exploration of the chemical space.

Table 2: Comparison of Synthetic Methods for 4-Aminoquinazolines

Method Description Advantages
Nucleophilic Aromatic Substitution Displacement of a leaving group (e.g., Cl) at C4 with an amine. nih.gov Well-established, reliable for many substrates.
Metal-Catalyzed Coupling Use of catalysts like copper to form the C-N bond at the C4 position. researchgate.net Can tolerate a wide range of functional groups.
Microwave-Assisted Synthesis Application of microwave energy to accelerate the reaction. researchgate.net Reduced reaction times, often higher yields.

Integration of Artificial Intelligence and Chemoinformatics in this compound Drug Discovery

The fields of artificial intelligence (AI) and chemoinformatics are revolutionizing the drug discovery pipeline, offering powerful tools to accelerate the identification and optimization of new drug candidates like this compound. nih.gov These computational approaches allow researchers to analyze vast datasets, predict molecular properties, and generate novel chemical structures with desired characteristics. nih.gov

Key applications in the context of this compound discovery include:

Virtual Screening and Target Identification: Machine learning (ML) models can be trained on existing biological data to screen large virtual libraries of this compound analogs for potential activity against specific targets. nih.govyoutube.com Self-supervised learning on cellular imaging data can help identify compounds with interesting biological effects even without prior knowledge of the target. youtube.com This in silico high-throughput screening can prioritize compounds for synthesis and experimental testing, saving significant time and resources. youtube.com

Predictive Modeling (ADMET Properties): A major challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI algorithms can build predictive models for these properties based on the chemical structure of this compound analogs, allowing for early-stage virtual assessment and optimization to improve the likelihood of clinical success. nih.govyoutube.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. blogspot.com By providing the model with desired properties and constraints (e.g., high affinity for a specific kinase, low predicted toxicity), these algorithms can propose novel this compound analogs that chemists may not have conceived of, expanding the accessible chemical space for drug discovery. youtube.com Techniques like graph neural networks are particularly well-suited for representing and generating molecular structures. youtube.com

The integration of these computational tools creates a continuous "design-make-test-analyze" cycle that is more efficient and data-driven. nih.gov As more experimental data is generated for this compound and its analogs, these AI models can be retrained and refined, leading to increasingly accurate predictions and more effective drug design strategies. nih.gov

Q & A

Q. What methods validate crystallographic data for this compound complexes with conflicting binding poses?

  • Methodology :
  • Multi-Method Refinement : Combine X-ray data (e.g., 1.8 Å resolution) with cryo-EM or neutron diffraction to resolve ambiguous electron densities .
  • Consensus Docking : Compare poses from AutoDock, Glide, and MOE to identify statistically robust binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.